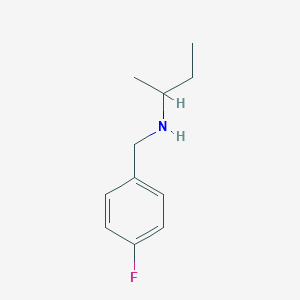

N-(4-fluorobenzyl)butan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorobenzyl)butan-2-amine: is an organic compound with the molecular formula C11H16FN It is a secondary amine where the nitrogen atom is bonded to a butan-2-yl group and a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-(4-fluorobenzyl)butan-2-amine involves the reductive amination of 4-fluorobenzaldehyde with butan-2-amine.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-fluorobenzyl chloride with butan-2-amine in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production methods for this compound are typically scaled-up versions of the laboratory synthetic routes. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol.

Reduction: Butan-2-amine or N-(4-fluorobenzyl)butan-1-amine.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

- Reductive Amination : Involves the reaction of 4-fluorobenzaldehyde with butan-2-amine.

- Nucleophilic Substitution : Utilizes 4-fluorobenzyl chloride reacted with butan-2-amine in the presence of a base like sodium hydroxide.

Scientific Research Applications

N-(4-fluorobenzyl)butan-2-amine has diverse applications in scientific research:

Chemistry

- Intermediate in Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : The compound is utilized in various organic reactions, facilitating the development of new chemical entities.

Biology

- Biological Activity Studies : Research indicates potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests implications for mood regulation and cognitive function.

Medicine

- Therapeutic Potential : Ongoing research aims to explore its efficacy as a therapeutic agent, particularly in developing new pharmaceuticals targeting neurological disorders.

Industry

- Specialty Chemicals Production : Used as a building block in synthesizing agrochemicals and other industrial products.

This compound exhibits potential biological activities that warrant further investigation:

- Interaction with Neurotransmitter Receptors : Preliminary studies suggest it may influence serotonin and dopamine pathways.

- Anti-Monoamine Oxidase Activity : Related compounds have shown this activity, indicating potential for increasing neurotransmitter levels.

| Compound Name | Structure Characteristics | Unique Biological Activity |

|---|---|---|

| This compound | Fluorinated aromatic structure | Potential interaction with serotonin/dopamine receptors |

| 4-Fluoroamphetamine | Amphetamine backbone | Known stimulant effects; used in research |

| N-(4-chlorobenzyl)butan-2-amine | Chlorine instead of fluorine | Potential differences in receptor binding |

| N,N-Dimethylbutan-2-amine | Dimethylation at nitrogen | Different pharmacological profile |

Case Studies

Several studies highlight the applications and effects of this compound:

-

Neuropharmacological Studies :

- Initial investigations into its interaction with neurotransmitter receptors suggest potential roles in treating mood disorders.

-

Synthesis of Derivatives :

- Research into derivatives of this compound has shown enhanced biological activity, providing insights into its pharmacological properties.

-

Industrial Applications :

- Utilized in synthesizing specialty chemicals, demonstrating versatility in industrial settings.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(4-chlorobenzyl)butan-2-amine: Similar structure but with a chlorine atom instead of fluorine.

N-(4-methylbenzyl)butan-2-amine: Similar structure but with a methyl group instead of fluorine.

N-(4-bromobenzyl)butan-2-amine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: N-(4-fluorobenzyl)butan-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

N-(4-fluorobenzyl)butan-2-amine is a compound of increasing interest in the fields of medicinal chemistry and neuropharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a butan-2-amine backbone with a 4-fluorobenzyl group attached to the nitrogen atom. Its molecular formula is C11H14FN, and it is characterized by the presence of a fluorinated aromatic ring, which may enhance its binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly concerning neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine pathways, suggesting potential applications in neuropharmacology.

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may act as a ligand for specific receptors, modulating their activity. The fluorinated aromatic ring could enhance binding affinity, making it a candidate for further therapeutic exploration.

Neuropharmacological Studies

- Interaction with Neurotransmitter Receptors : Initial studies have indicated that this compound might interact with serotonin and dopamine receptors. This interaction is crucial for understanding its potential effects on mood regulation and cognitive functions.

- Anti-Monoamine Oxidase Activity : Related compounds have shown anti-monoamine oxidase activity, suggesting that this compound could possess similar properties, potentially leading to increased levels of neurotransmitters like serotonin and dopamine in the brain.

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods, including reactions involving concentrated sulfuric acid and phosphoric acid to produce derivatives with enhanced biological activity. These derivatives are being explored for their pharmacological properties in greater detail.

Data Table: Biological Activity Comparison

| Compound Name | Structure Characteristics | Unique Biological Activity |

|---|---|---|

| This compound | Fluorinated aromatic structure | Potential interaction with serotonin/dopamine receptors |

| 4-Fluoroamphetamine | Amphetamine backbone | Known stimulant effects; used in research |

| N-(4-chlorobenzyl)butan-2-amine | Chlorine instead of fluorine | Potential differences in receptor binding |

| N,N-Dimethylbutan-2-amine | Dimethylation at nitrogen | Different pharmacological profile |

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIMCFHGMAHYSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405894 |

Source

|

| Record name | N-(4-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343854-19-3 |

Source

|

| Record name | N-(4-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.